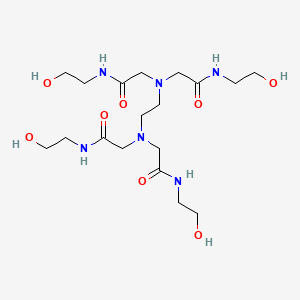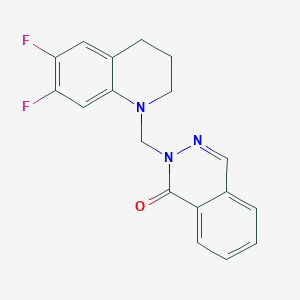
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include 6,7-difluoro-3,4-dihydroquinoline and phthalazinone derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the difluoroquinoline moiety.
Condensation: reactions to form the phthalazinone core.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: for efficient and scalable synthesis.
Purification techniques: such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.
科学研究应用
Chemistry
Synthesis of novel derivatives: The compound can serve as a building block for creating new molecules with potential biological activity.
Biology
Enzyme inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with unique properties.
作用机制
The mechanism of action for 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, it could involve:
Binding to active sites: Inhibiting enzyme activity by binding to the active site.
Modulating pathways: Affecting cellular pathways by interacting with key proteins or receptors.
相似化合物的比较
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
Fluorine atoms: The presence of fluorine atoms in the quinoline moiety may enhance the compound’s stability and biological activity.
Specificity: The unique combination of the phthalazinone and quinoline structures may confer specific biological properties not found in other compounds.
属性
分子式 |
C18H15F2N3O |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
2-[(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C18H15F2N3O/c19-15-8-12-5-3-7-22(17(12)9-16(15)20)11-23-18(24)14-6-2-1-4-13(14)10-21-23/h1-2,4,6,8-10H,3,5,7,11H2 |
InChI 键 |
LJQZPPVHWXETDY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2N(C1)CN3C(=O)C4=CC=CC=C4C=N3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


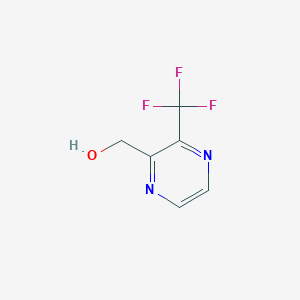
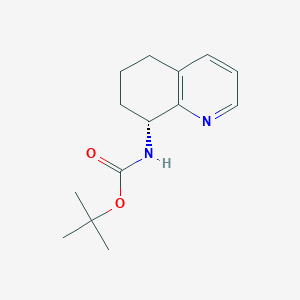
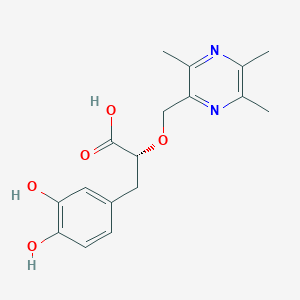


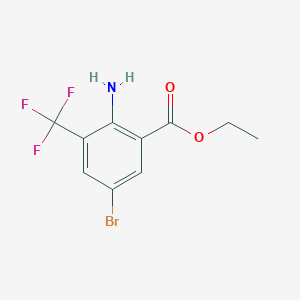
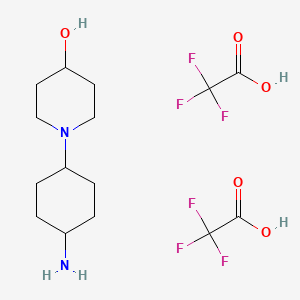
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

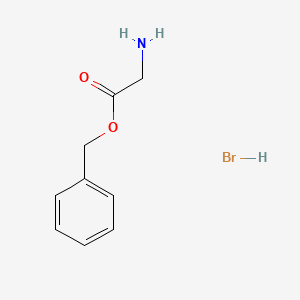
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
